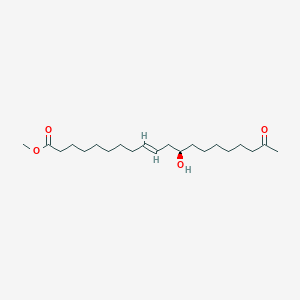![molecular formula C40H25N3 B13387712 2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)
2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine is a compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it a valuable component in various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
The synthesis of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine typically involves the reaction of guanidine and chalcones under basic conditions . The process includes the following steps:
Formation of Chalcones: Chalcones are synthesized through the Claisen-Schmidt condensation of appropriate aromatic aldehydes and ketones.
Reaction with Guanidine: The chalcones are then reacted with guanidine in the presence of a base to form the desired triazine derivative.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydroquinone derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine has a wide range of scientific research applications, including:
Organic Electronics: It is used as a blue light-emitting material in OLEDs due to its excellent thermal and photophysical properties
Solar Cells: The compound is employed in the development of non-fullerene organic solar cells as an electron acceptor.
Electroluminescent Devices: It serves as a blue-emitting material in various electroluminescent devices.
Gas Absorbents:
Mechanism of Action
The mechanism of action of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine involves its ability to act as a thermally activated delayed fluorescence (TADF) emitter. The compound has a delocalized highest occupied molecular orbital (HOMO) and a low-lying lowest unoccupied molecular orbital (LUMO), which facilitate efficient charge transfer and light emission . The molecular targets and pathways involved include the interaction with electron and hole transport layers in OLEDs, leading to efficient electroluminescence .
Comparison with Similar Compounds
2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine can be compared with other similar compounds such as:
9,9’-Spirobi[fluoren]-2-ylboronic acid: This compound is used in the synthesis of conjugated polymers and has similar structural properties.
9,9’-Spirobi[fluoren]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This derivative is used in organic electronics and has applications in the fabrication of perovskite solar cells.
9,9’-Spirobi[fluoren]-cored perylenediimide derivatives: These compounds are used as non-fullerene acceptors in organic solar cells and have similar electronic properties.
The uniqueness of 2-(9,9’-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine lies in its high photoluminescence quantum yield and its ability to act as a TADF emitter, making it highly efficient for use in OLEDs .
Properties
Molecular Formula |
C40H25N3 |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
2,4-diphenyl-6-(9,9'-spirobi[fluorene]-4'-yl)-1,3,5-triazine |
InChI |
InChI=1S/C40H25N3/c1-3-14-26(15-4-1)37-41-38(27-16-5-2-6-17-27)43-39(42-37)31-21-13-25-35-36(31)30-20-9-12-24-34(30)40(35)32-22-10-7-18-28(32)29-19-8-11-23-33(29)40/h1-25H |
InChI Key |
GVLJEOHJEAXLTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C4C5=CC=CC=C5C6(C4=CC=C3)C7=CC=CC=C7C8=CC=CC=C68)C9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(21S,22S)-11-ethyl-16-(1-hexoxyethyl)-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacos-11-en-22-yl]propanoic acid](/img/structure/B13387648.png)
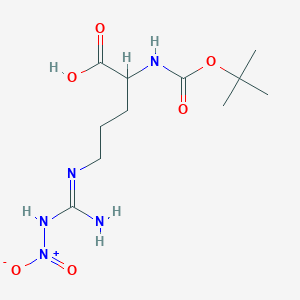
![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)
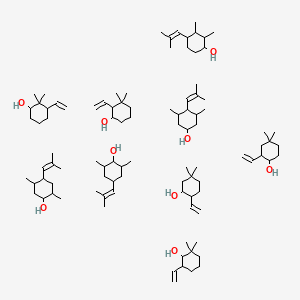
![potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13387673.png)
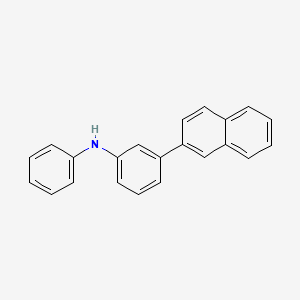
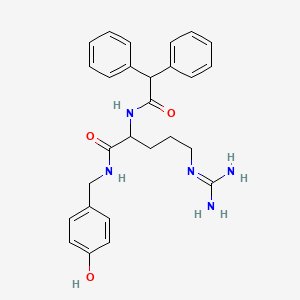
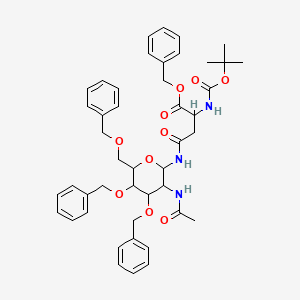
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
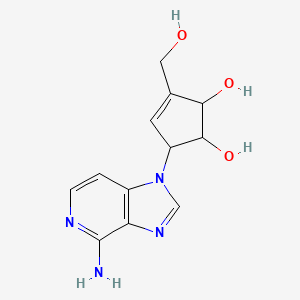
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
